1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine
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Overview
Description
1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine can be achieved through several synthetic routes. One common method involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with R-substituted aldehyde at 50°C . Another approach includes nitration, nitrosation, bromination, iodination, and reaction with Mannich bases predominantly at the 3-position
Chemical Reactions Analysis
1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed mechanisms are not extensively documented.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: It undergoes nitration, nitrosation, bromination, and iodination predominantly at the 3-position. Common reagents include nitric acid for nitration and bromine for bromination. Major products formed from these reactions include nitro, nitroso, bromo, and iodo derivatives.
Scientific Research Applications
1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as fibroblast growth factor receptors (FGFRs). By inhibiting FGFRs, the compound can disrupt signaling pathways that regulate cell proliferation, migration, and angiogenesis . This inhibition leads to the suppression of tumor growth and metastasis.
Comparison with Similar Compounds
1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine can be compared with other pyrrolopyridine derivatives, such as:
1H-pyrrolo[2,3-b]pyridine: Known for its inhibitory effects on human neutrophil elastase, making it a potential candidate for treating inflammatory diseases.
1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones: These compounds have shown analgesic and sedative activities.
The uniqueness of this compound lies in its nitroso group, which imparts distinct chemical reactivity and biological activity compared to other pyrrolopyridine derivatives.
Biological Activity
1-Nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities, while also discussing its synthesis, toxicity, and potential applications in drug discovery.
This compound has the molecular formula C9H6N4O and a molecular weight of 194.17 g/mol. It appears as a red or dark reddish-brown crystalline powder and is soluble in various organic solvents. The compound exhibits a high melting point of 220-223°C and a boiling point of 453°C.
Property | Value |
---|---|
Molecular Formula | C9H6N4O |
Molecular Weight | 194.17 g/mol |
Melting Point | 220-223 °C |
Boiling Point | 453 °C |
Solubility | Soluble in chloroform, acetone, ethanol |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce cytotoxic effects against various cancer cell lines. For example:
- Ovarian Cancer : Moderate cytotoxicity was observed.
- Breast Cancer : Limited toxicity toward healthy cardiac cells was noted .
Antimicrobial Activity
The compound has demonstrated promising antimicrobial activity against various pathogens. Studies suggest that it can inhibit the growth of bacteria and fungi effectively. Specific derivatives have been tested against respiratory syncytial virus (RSV), showing good activity and acceptable solubility profiles .
Anti-inflammatory Activity
Preliminary investigations into the anti-inflammatory properties of this compound indicate potential for use in treating inflammatory conditions. The compound's ability to modulate inflammatory pathways makes it a candidate for further research in this area.
Table 2: Summary of Biological Activities
Toxicity and Safety
Toxicological assessments indicate that this compound exhibits low toxicity in animal models. However, comprehensive studies are necessary to evaluate its safety profile in human subjects. Current data suggest minimal adverse effects at therapeutic doses.
Applications in Drug Discovery
Given its diverse biological activities, this compound holds potential as a lead compound in drug discovery. Its ability to modulate various biological targets suggests applicability in developing new therapeutics for cancer and infectious diseases.
Future Directions
Future research should focus on:
- Mechanistic Studies : Understanding the pathways through which the compound exerts its biological effects.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.
- Clinical Trials : Evaluating safety and efficacy in human populations.
Properties
Molecular Formula |
C7H7N3O |
---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
1-nitroso-2,3-dihydropyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C7H7N3O/c11-9-10-5-3-6-2-1-4-8-7(6)10/h1-2,4H,3,5H2 |
InChI Key |
XGVOWFHTMSTYKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=C1C=CC=N2)N=O |
Origin of Product |
United States |
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